1,2-Oxazinane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

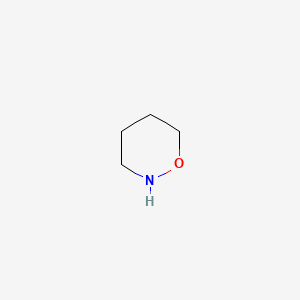

2D Structure

3D Structure

Properties

IUPAC Name |

oxazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-2-4-6-5-3-1/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQGLZFAWYKKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCONC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190113 | |

| Record name | 2H-1,2-Oxazine, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36652-42-3 | |

| Record name | 2H-1,2-Oxazine, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036652423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2-Oxazine, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Structure of 1,2-Oxazinane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental aspects of the 1,2-oxazinane heterocyclic scaffold. The content delves into its basic structure, nomenclature, physicochemical properties, and a representative synthetic protocol, aiming to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction to this compound

This compound, a saturated six-membered heterocycle containing an adjacent oxygen and nitrogen atom, is a foundational structure in a diverse array of more complex molecules.[1] Its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. The precise arrangement of the heteroatoms imparts unique conformational and electronic properties to the ring system, making it a versatile scaffold for the design of novel therapeutic agents.

Basic Structure and Nomenclature

The fundamental structure of this compound consists of a six-membered ring composed of four carbon atoms, one nitrogen atom, and one oxygen atom, with the heteroatoms in adjacent positions. According to IUPAC nomenclature, the numbering of the ring begins at the oxygen atom and proceeds towards the nitrogen atom, designating them as positions 1 and 2, respectively. The fully saturated form is systematically named tetrahydro-2H-1,2-oxazine .[2][3]

Below is a diagram illustrating the basic structure and the standard numbering system for the this compound ring.

Physicochemical Properties

The physicochemical properties of the parent this compound are summarized in the table below. These properties are fundamental for understanding its behavior in chemical reactions and biological systems.

| Property | Value |

| Molecular Formula | C₄H₉NO |

| Molecular Weight | 87.12 g/mol [2][3] |

| CAS Number | 36652-42-3[2][3] |

| IUPAC Name | Tetrahydro-2H-1,2-oxazine[2][3] |

| Canonical SMILES | C1CCONC1 |

| InChI Key | OZQGLZFAWYKKLQ-UHFFFAOYSA-N[3] |

Quantitative Structural Data

| Parameter | Typical Value |

| Bond Lengths (Å) | |

| O1 - N2 | 1.44 - 1.48 |

| N2 - C3 | 1.45 - 1.49 |

| C3 - C4 | 1.51 - 1.55 |

| C4 - C5 | 1.51 - 1.55 |

| C5 - C6 | 1.51 - 1.55 |

| C6 - O1 | 1.42 - 1.46 |

| Bond Angles (°) | |

| C6 - O1 - N2 | 108 - 112 |

| O1 - N2 - C3 | 108 - 112 |

| N2 - C3 - C4 | 109 - 113 |

| C3 - C4 - C5 | 110 - 114 |

| C4 - C5 - C6 | 110 - 114 |

| C5 - C6 - O1 | 110 - 114 |

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound and its derivatives. Below are the expected chemical shifts for the parent compound in ¹H and ¹³C NMR spectroscopy, based on data from substituted analogs and general principles of NMR spectroscopy.

| ¹H NMR | Expected Chemical Shift (ppm) |

| H at C3 | 2.8 - 3.2 |

| H at C4 & C5 | 1.5 - 1.9 |

| H at C6 | 3.6 - 4.0 |

| NH | Broad, variable |

| ¹³C NMR | Expected Chemical Shift (ppm) |

| C3 | 45 - 50 |

| C4 & C5 | 20 - 30 |

| C6 | 65 - 70 |

Experimental Protocols: Synthesis of this compound

The synthesis of the parent this compound can be achieved through various methods. One common approach involves the cyclization of a bifunctional precursor containing both a hydroxylamino group and a suitable leaving group on a four-carbon chain. A representative method is the reaction of a 4-halobutanal with hydroxylamine.

Synthesis of Tetrahydro-2H-1,2-oxazine

This protocol describes a general procedure for the synthesis of the unsubstituted this compound ring.

Materials:

-

4-Chlorobutanal

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Hydroxylamine Free Base: In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimum amount of water. Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the evolution of gas ceases and the solution becomes slightly basic (pH ~ 8). Extract the aqueous solution multiple times with diethyl ether.

-

Drying of Hydroxylamine Solution: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. This ethereal solution of hydroxylamine free base should be used immediately in the next step.

-

Cyclization Reaction: To the ethereal solution of hydroxylamine, add 4-chlorobutanal dropwise with stirring at room temperature. A white precipitate of hydroxylamine hydrochloride may form if any excess is present.

-

Reaction Work-up: After the addition is complete, stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting material. Filter the reaction mixture to remove any solids.

-

Extraction and Purification: Wash the ethereal solution with a small amount of water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Logical Workflow for the Synthesis of this compound

Conclusion

The this compound scaffold represents a privileged heterocyclic system with significant potential in medicinal chemistry and organic synthesis. This guide provides a foundational understanding of its structure, nomenclature, and key physicochemical and spectroscopic properties. The outlined synthetic protocol offers a practical starting point for the preparation of the parent ring system, which can be further elaborated to access a wide range of functionalized derivatives. A thorough grasp of these core principles is essential for researchers aiming to exploit the unique characteristics of the this compound ring in the development of novel molecules with desired biological activities.

References

An In-depth Technical Guide to the Physicochemical Properties of Tetrahydro-2H-1,2-oxazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydro-2H-1,2-oxazine, also known as 1,2-oxazinane, is a saturated six-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a fundamental building block in medicinal chemistry and drug discovery, appearing in a variety of more complex molecules with diverse biological activities. A thorough understanding of its core physicochemical properties is essential for the rational design, synthesis, and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of tetrahydro-2H-1,2-oxazine, detailed experimental protocols for their determination, and a proposed synthetic route.

Physicochemical Properties

General Properties

| Property | Value | Source |

| Molecular Formula | C₄H₉NO | PubChem[1], NIST[2] |

| Molecular Weight | 87.12 g/mol | PubChem[1], NIST[2] |

| IUPAC Name | This compound | NIST[2] |

| CAS Number | 36652-42-3 | PubChem[1], NIST[2] |

Predicted Physicochemical Data

The following table summarizes key predicted physicochemical parameters for tetrahydro-2H-1,2-oxazine. These values are computationally derived and serve as valuable estimates for experimental design.

| Parameter | Predicted Value | Source |

| logP (Octanol-Water Partition Coefficient) | 0.3 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Note: Experimental determination of these properties is recommended for confirmation.

Synthesis of Tetrahydro-2H-1,2-oxazine

While numerous methods exist for the synthesis of substituted 1,2-oxazine derivatives, a detailed, optimized protocol for the parent, unsubstituted tetrahydro-2H-1,2-oxazine is not extensively documented in readily accessible literature. A plausible and chemically sound approach involves the cyclization of a linear precursor containing the requisite N-O and carbon chain functionalities. One such general strategy is the reaction of 1,4-dibromobutane with hydroxylamine.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Mono-N-alkylation of hydroxylamine: Hydroxylamine is reacted with an excess of 1,4-dibromobutane. The use of excess dibromobutane is intended to favor the formation of the mono-alkylated product, 4-bromobutylhydroxylamine, over the di-alkylated product.

-

Intramolecular cyclization: The intermediate 4-bromobutylhydroxylamine is then treated with a base to facilitate an intramolecular Williamson ether-like synthesis, where the hydroxylamine oxygen displaces the terminal bromide to form the tetrahydro-2H-1,2-oxazine ring.

Experimental Protocols for Physicochemical Property Determination

For researchers aiming to experimentally validate the predicted properties of tetrahydro-2H-1,2-oxazine or characterize its derivatives, the following detailed protocols are provided.

Determination of Boiling Point

The boiling point is a fundamental physical property that provides an indication of the volatility of a substance.

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus is assembled. This typically consists of a round-bottom flask, a heating mantle, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A small volume (e.g., 5-10 mL) of purified tetrahydro-2H-1,2-oxazine is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The sample is gradually heated. The temperature of the vapor is monitored using a thermometer with the bulb positioned just below the side arm of the distillation head.

-

Data Collection: The temperature is recorded when the first drop of distillate is collected in the receiving flask and a stable temperature is maintained during the distillation process. This stable temperature is the boiling point of the substance.

Determination of Melting Point (for solid derivatives)

While the parent compound is likely a liquid at room temperature, its derivatives may be solids. The melting point is a crucial indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Determination of Aqueous Solubility

Solubility in aqueous media is a critical parameter for drug candidates, influencing their absorption and distribution.

Methodology (Shake-Flask Method):

-

Sample Preparation: An excess amount of tetrahydro-2H-1,2-oxazine is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solute is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the solute in the clear aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with an appropriate detector.

Determination of pKa

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at physiological pH.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise amount of tetrahydro-2H-1,2-oxazine is dissolved in a known volume of water or a co-solvent system if solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound, which is a key factor in its ability to cross biological membranes.

Methodology (Shake-Flask Method):

-

Solvent Saturation: 1-Octanol and water (or a pH 7.4 buffer) are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of tetrahydro-2H-1,2-oxazine is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other pre-saturated phase is added.

-

Equilibration: The biphasic system is gently agitated for a period to allow for partitioning equilibrium to be established.

-

Phase Separation: The two phases are separated by centrifugation.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or GC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Experimental Workflow and Characterization

The successful synthesis and purification of tetrahydro-2H-1,2-oxazine requires a systematic workflow, including rigorous characterization to confirm the structure and purity of the final product.

Conclusion

Tetrahydro-2H-1,2-oxazine is a valuable heterocyclic scaffold with significant potential in drug discovery. This guide has summarized its key computed physicochemical properties and provided detailed, actionable experimental protocols for their empirical determination. The outlined synthetic strategy offers a viable route to this important molecule. For researchers and scientists in the field of drug development, a thorough experimental characterization of this and related compounds is a critical step towards the development of novel and effective therapeutics.

References

The 1,2-Oxazinane Scaffold: A Rare Gem in Natural Product Discovery and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has perpetually driven chemists and pharmacologists to explore the vast chemical diversity of the natural world. Within this expansive landscape, heterocyclic scaffolds form the backbone of a multitude of bioactive molecules. Among these, the 1,2-oxazinane ring system, a six-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a rare and intriguing scaffold. Its unique electronic and conformational properties, conferred by the weak N-O bond, have positioned it as a promising pharmacophore in the design of new therapeutics. This technical guide provides a comprehensive overview of the this compound scaffold in the context of natural product discovery, detailing its occurrence, biological activities, synthesis, and the experimental protocols used for its evaluation.

Occurrence in Nature: A Select Group of Bioactive Molecules

The this compound scaffold is an uncommon feature in the architecture of natural products. As of mid-2023, approximately 76 natural products containing this ring system have been identified from a variety of sources, including plants, fungi, and marine organisms.[1][2][3] The first to be discovered was geneserine, isolated from the Calabar bean (Physostigma venenosum) in 1925.[1][2]

More contemporary examples include the potent antitumor antibiotics FR900482 and FK317, which showcase the therapeutic potential of this heterocyclic system.[4] Fungi have also proven to be a source of these unique compounds, with examples like pestaloxazine A, a dimeric alkaloid with a spiro[oxazinane-piperazinedione] skeleton, isolated from a coral-derived Pestalotiopsis sp. fungus.

Biological Activities and Therapeutic Potential

Natural and synthetic compounds featuring the this compound scaffold have demonstrated a wide array of significant biological activities. These include potent antitumor, antibiotic, antifungal, and enzyme inhibitory properties. The diversity of these activities underscores the scaffold's versatility as a pharmacophore.

Quantitative Bioactivity Data

To facilitate a comparative analysis of the biological potency of various this compound-containing molecules, the following table summarizes key quantitative data from published studies.

| Compound/Derivative | Target/Assay | Cell Line/Enzyme | Activity (IC₅₀) | Reference |

| Synthetic this compound Derivative (2a) | Acetylcholinesterase (AChE) Inhibition | - | 2.5 µM | [5] |

| Synthetic this compound Derivative (2a) | 5-Lipoxygenase (5-LOX) Inhibition | - | 1.88 µM | [5] |

| Pestaloxazine A Analog (1) | Cytotoxicity | HeLa S3 | 15.0 µM | [1] |

| Pestaloxazine A Analog (1) | Cytotoxicity | A549 | 13.7 µM | [1] |

| Pestaloxazine A Analog (1) | Cytotoxicity | Panc1 | 12.9 µM | [1] |

| Pestaloxazine A Analog (1) | Cytotoxicity | HT29 | 6.8 µM | [1] |

| Pestaloxazine A Analog (1) | Cytotoxicity | H1299 | 18.7 µM | [1] |

| Pestaloxazine A Analog (1) | Antimalarial | Plasmodium falciparum (K1 strain) | 27.2 µM | [1] |

| Pestaloxazine A Analog (1) | Antimalarial | Plasmodium falciparum (FCR3 strain) | 27.9 µM | [1] |

| 7-Epi-(+)-FR900482 | Antitumor | Various Cancer Cell Lines | Potency equal to natural FR900482 | [6] |

Synthesis of the this compound Scaffold

The rarity of the this compound scaffold in nature has spurred the development of elegant and efficient synthetic strategies to access this ring system. These methods are crucial for enabling further medicinal chemistry exploration and structure-activity relationship (SAR) studies. Key synthetic approaches include organocatalytic asymmetric [4+2] and [3+3] cycloaddition reactions.

Experimental Protocol: Organocatalytic Asymmetric [4+2] Cycloaddition

The following protocol is a representative example of the synthesis of a chiral this compound spirocyclic scaffold, a common core in bioactive molecules.

Reaction: Organocatalytic asymmetric [4+2] cycloaddition of a methyleneindolinone with a γ-aminooxy-α,β-unsaturated ester.

Materials:

-

Methyleneindolinone (1a)

-

γ-aminooxy-α,β-unsaturated ester (2a)

-

Organocatalyst (e.g., a chiral secondary amine catalyst) (5 mol%)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) for deprotection

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a stirred solution of methyleneindolinone (1a, 0.2 mmol) in anhydrous DCM (2.0 mL) at room temperature, add the organocatalyst (0.01 mmol, 5 mol%).

-

Add the γ-aminooxy-α,β-unsaturated ester (2a, 0.24 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound spiro-oxindole product.

-

For deprotection of protecting groups (e.g., Boc), dissolve the purified product in DCM and add TFA. Stir at room temperature until deprotection is complete (monitored by TLC).

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is neutral.

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Further purify the deprotected product by column chromatography if necessary.

Visualization of Synthetic and Mechanistic Pathways

To better understand the processes involved in the synthesis and biological action of this compound-containing compounds, graphical representations are invaluable. The following diagrams, generated using the DOT language, illustrate a key synthetic workflow and a proposed mechanism of enzyme inhibition.

Caption: Workflow for the organocatalytic synthesis of a chiral this compound spiro-oxindole.

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by a this compound-containing compound.

Experimental Protocols for Biological Evaluation

The assessment of biological activity is a critical step in the evaluation of novel compounds. The following are generalized protocols for two common assays used to determine the cytotoxicity and enzyme inhibitory potential of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan dissolution)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be below 0.5%.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the negative control and determine the IC₅₀ value.[7][8]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of AChE, an important target in the treatment of Alzheimer's disease.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compound (dissolved in DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of phosphate buffer (pH 8.0).

-

Add 25 µL of the test compound at various concentrations.

-

Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC₅₀ value from the dose-response curve.[9][10][11][12]

Conclusion and Future Perspectives

The this compound scaffold, though rare in nature, is a privileged structure with demonstrated potential in the development of new therapeutic agents. Its presence in natural products with potent antitumor and antibiotic activities highlights its importance. Advances in synthetic chemistry, particularly in asymmetric organocatalysis, have made this scaffold more accessible for medicinal chemistry campaigns.

Future research should focus on the total synthesis of known this compound-containing natural products and the creation of novel derivatives. A deeper understanding of the mechanism of action of these compounds, including the identification of their specific molecular targets and signaling pathways, will be crucial for their rational design and optimization as drug candidates. The continued exploration of this unique heterocyclic system holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis. | Semantic Scholar [semanticscholar.org]

- 4. [The structure and antitumor activity of antitumor antibiotics--recent progress] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 7-Epi +-FR900482: an epimer of comparable anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. attogene.com [attogene.com]

The Chemistry and Reactivity of 1,2-Oxazinanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2-oxazinane scaffold, a six-membered heterocycle containing a nitrogen-oxygen bond, has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural features and inherent reactivity offer a versatile platform for the stereoselective synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and chiral synthons. This technical guide provides a comprehensive overview of the core chemistry of 1,2-oxazinanes, focusing on their synthesis, reactivity, and applications, with a particular emphasis on quantitative data, detailed experimental protocols, and mechanistic insights. The 1,2-oxazine ring system is a key feature in a number of natural products and has been shown to possess a range of biological activities.[1]

Synthesis of 1,2-Oxazinanes

The construction of the this compound ring can be achieved through a variety of synthetic strategies, with cycloaddition reactions being the most prominent. These methods offer excellent control over stereochemistry, a critical aspect in the synthesis of biologically active molecules.

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the synthesis of 3,6-dihydro-2H-1,2-oxazines, which can be readily reduced to the corresponding 1,2-oxazinanes. This reaction typically involves the [4+2] cycloaddition of a nitroso compound (the dienophile) with a 1,3-diene. The reaction can be performed under non-catalytic conditions and often proceeds with high regioselectivity.[2][3][4]

A general workflow for a non-catalyzed hetero-Diels-Alder reaction is depicted below:

The mechanism of the HDA reaction involving nitroalkenes is believed to proceed through a polar, single-step, two-stage mechanism.[2][3]

Table 1: Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Hetero-Diels-Alder Reaction [3]

| Entry | Aryl Group of Nitroalkene | Yield (%) |

| 1 | Phenyl | 85 |

| 2 | 4-Methylphenyl | 82 |

| 3 | 4-Methoxyphenyl | 78 |

| 4 | 4-Chlorophenyl | 88 |

| 5 | 4-Bromophenyl | 89 |

| 6 | 4-Nitrophenyl | 92 |

A glass ampule is charged with the E-2-aryl-1-cyano-1-nitroethene (0.002 mol), methylenecyclopentane (0.0022 mol, 0.1809 g), and chloroform (5 mL). After sealing, the ampule is heated in a water bath at 60 °C for 24 hours. Subsequently, the ampule is cooled in an ice bath and opened. The crude reaction mixture is then concentrated on a rotary evaporator. The resulting solid is purified by flash chromatography and crystallization from ethyl acetate/petroleum ether or acetonitrile to afford the desired spirocyclic-1,2-oxazine N-oxide.[2]

[4+2] Cycloaddition of Methyleneindolinones

Another effective method for constructing the this compound ring is the organocatalytic [4+2] cycloaddition of methyleneindolinones with γ-aminooxy-α,β-unsaturated esters. This reaction provides chiral this compound spirocyclic scaffolds in good to excellent yields and with high diastereoselectivity and enantioselectivity.[5]

Table 2: Organocatalytic [4+2] Cycloaddition for the Synthesis of Chiral this compound Spiro-oxindoles [5]

| Entry | Substituent on Methyleneindolinone | Yield (%) | dr | ee (%) |

| 1 | H | 85 | >20:1 | 96 |

| 2 | 5-Me | 82 | >20:1 | 95 |

| 3 | 5-OMe | 78 | >20:1 | 94 |

| 4 | 5-Cl | 88 | >20:1 | 97 |

| 5 | 5-Br | 89 | >20:1 | 98 |

| 6 | 7-F | 75 | >20:1 | 93 |

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has also been employed for the synthesis of 1,2-oxazines. This method involves the intramolecular cyclization of a diene catalyzed by a ruthenium catalyst, such as Grubbs' catalyst. The driving force for the reaction is often the removal of a volatile byproduct like ethylene.[6][7]

A solution of the diene substrate in a suitable solvent (e.g., dichloromethane) is degassed. To this solution, a catalytic amount of Grubbs' catalyst is added. The reaction mixture is then stirred at room temperature or heated, and the progress is monitored by techniques such as TLC or GC-MS. Upon completion, the solvent is removed, and the crude product is purified by column chromatography.[8]

Reactivity of 1,2-Oxazinanes

The reactivity of 1,2-oxazinanes is largely dictated by the presence of the relatively weak N-O bond, making them valuable precursors for a variety of nitrogen-containing compounds.

N-O Bond Cleavage

The reductive cleavage of the N-O bond is a cornerstone of this compound chemistry, providing access to valuable 1,4-amino alcohols. Various reducing agents can be employed for this transformation, with the choice of reagent influencing the reaction outcome.

Table 3: Reagents for N-O Bond Cleavage of 1,2-Oxazinanes

| Reagent | Conditions | Product | Reference |

| SmI₂ | THF, rt | 1,4-Amino alcohol | |

| H₂/Raney Ni | MeOH, rt, atm pressure | 1,4-Amino alcohol | |

| Mo(CO)₆ | CH₃CN/H₂O, reflux | 1,4-Amino alcohol | |

| LiAlH₄ | THF, reflux | 1,4-Amino alcohol |

While not a direct N-O bond cleavage, this protocol illustrates a common reduction procedure in organic synthesis. In a suitable flask, the ketone (e.g., 3-nitroacetophenone or 9H-fluoren-9-one) is dissolved in methanol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction progress is monitored by TLC. After completion, the reaction is quenched, and the product is isolated by extraction and purified by recrystallization.[9][10]

Use as Chiral Auxiliaries

Chiral 1,2-oxazinanes can serve as effective chiral auxiliaries, directing the stereochemical outcome of reactions such as conjugate additions. The rigid conformation of the this compound ring can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity.[11][12]

Applications in Natural Product Synthesis and Medicinal Chemistry

The versatility of this compound chemistry has been demonstrated in the total synthesis of several complex natural products.[13][14][15] The ability to introduce stereocenters with high control and to unmask functional groups through N-O bond cleavage makes them valuable intermediates. Furthermore, the 1,2-oxazine scaffold itself is present in a number of biologically active compounds, exhibiting a range of pharmacological properties.[16] For instance, certain 1,2-oxazine derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[16] The incorporation of the this compound motif into spiro-oxindole scaffolds is a significant strategy in drug design, as these combined structures may exhibit interesting biological properties.[5]

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis. | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. Ring Closing Metathesis [organic-chemistry.org]

- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 8. peptide.com [peptide.com]

- 9. webassign.net [webassign.net]

- 10. www1.chem.umn.edu [www1.chem.umn.edu]

- 11. "Oxadiazinones as Chiral Auxiliaries: Chiral Templates for Asymmetric C" by Fatima Olayemi Obe [ir.library.illinoisstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Biological Activity of Novel 1,2-Oxazinane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of the 1,2-oxazinane scaffold, a six-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, have emerged as a promising class of compounds in medicinal chemistry. Their unique structural features allow for diverse substitutions, leading to a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant biological activities of novel this compound derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Anticancer Activity

Recent studies have highlighted the potent cytotoxic effects of novel this compound derivatives against various human cancer cell lines. The primary mechanisms underlying their anticancer activity include the induction of apoptosis, inhibition of tubulin polymerization, and the generation of reactive oxygen species (ROS).

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against different cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Oxazinonaphthalene-3-one 5g | A2780 (Ovarian) | 4.47 | [1] |

| A2780/RCIS (Cisplatin-resistant Ovarian) | 8.21 | [1] | |

| MCF-7 (Breast) | 20.81 | [1] | |

| MCF-7/MX (Mitoxantrone-resistant Breast) | 10.43 | [1] | |

| 2-Pyrimidinyl-naphthoxazine 6b | HeLa (Cervical) | 1.26 | [2] |

| 2-Pyrimidinyl-naphthoxazine 6k | HeLa (Cervical) | 1.16 | [2] |

| Phthalazinone-dithiocarbamate 6e | A-2780 (Ovarian) | 5.53 | [3] |

| Phthalazinone-dithiocarbamate 6g | A-2780 (Ovarian) | 5.20 | [3] |

| Phthalazinone-dithiocarbamate 8e | A-2780 (Ovarian) | 7.51 | [3] |

| Phthalazinone-dithiocarbamate 9a | NCI-H460 (Lung) | 7.36 | [3] |

| Phthalazinone-dithiocarbamate 9b | NCI-H460 (Lung) | 8.49 | [3] |

| Phthalazinone-dithiocarbamate 9d | NCI-H460 (Lung) | 7.77 | [3] |

| Phthalazinone-dithiocarbamate 9g | A-2780 (Ovarian) | 6.75 | [3] |

Experimental Protocols for Anticancer Activity Assessment

A general method for the synthesis of this compound derivatives involves the reaction of cyclic nitronates with aryne precursors. This process proceeds via a [3+2]-cycloaddition followed by fragmentation of a nitrosoacetal intermediate.[4]

-

Materials: Cyclic nitronate, aryne precursor (e.g., from o-(trimethylsilyl)aryl triflates), suitable solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the cyclic nitronate in the chosen solvent under an inert atmosphere.

-

Add the aryne precursor to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Purify the resulting this compound derivative using column chromatography.

-

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6][7][8]

-

Materials: 96-well plates, cancer cell lines, culture medium, this compound derivatives, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

-

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[1][2][9][10]

-

Materials: Purified tubulin, polymerization buffer, GTP, this compound derivatives, microplate reader capable of reading absorbance at 340 nm.

-

Procedure:

-

Pre-incubate the this compound derivatives with tubulin in polymerization buffer at 37°C for 15 minutes.

-

Initiate polymerization by adding GTP.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

-

Determine the concentration of the compound that inhibits tubulin polymerization by 50%.

-

This assay measures the intracellular generation of ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).[3][11][12][13][14]

-

Materials: Cancer cell lines, this compound derivatives, H2DCF-DA, fluorescence microscope or flow cytometer.

-

Procedure:

-

Treat cancer cells with the this compound derivatives for a specified time.

-

Load the cells with H2DCF-DA and incubate.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

-

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for anticancer drug discovery with this compound derivatives.

Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.

Caption: Induction of apoptosis via reactive oxygen species (ROS) generation.

Antimicrobial Activity

Certain this compound derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. Their mechanism of action is still under investigation but is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected this compound derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 6H-1,2-oxazin-6-one 1 | MRSA (ATCC 43300) | 3.125 | [15] |

| E. coli (ATCC 25922) | >200 | [15] | |

| 6H-1,2-oxazin-6-one 2 | MRSA (ATCC 43300) | 6.25 | [15] |

| 6H-1,2-oxazin-6-one 3 | MRSA (ATCC 43300) | 12.5 | [15] |

| 6H-1,2-oxazin-6-one 4 | MRSA (ATCC 43300) | 12.5 | [15] |

| 6H-1,2-oxazin-6-one 6 | MRSA (ATCC 43300) | 6.25 | [15] |

| 6H-1,2-oxazin-6-one 8 | MRSA (ATCC 43300) | 25 | [15] |

Experimental Protocol for Antimicrobial Activity Assessment

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17]

-

Materials: 96-well microtiter plates, bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), this compound derivatives.

-

Procedure:

-

Prepare serial dilutions of the this compound derivatives in the appropriate broth in the wells of a microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Caption: Workflow for the evaluation of antimicrobial activity.

Neuroprotective Activity: Acetylcholinesterase Inhibition

Some this compound derivatives have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data on Acetylcholinesterase Inhibition

The following table shows the AChE inhibitory activity of a representative this compound derivative.

| Compound ID | IC50 (µM) | Reference |

| 2a | 2.5 | [6] |

Experimental Protocol for Acetylcholinesterase Inhibition Assay

This is a colorimetric method for measuring AChE activity and its inhibition.[18][19][20][21][22]

-

Materials: 96-well plate, acetylcholinesterase enzyme, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), this compound derivatives.

-

Procedure:

-

Add the buffer, this compound derivative, and AChE enzyme to the wells of a 96-well plate and pre-incubate.

-

Add DTNB to the wells.

-

Initiate the reaction by adding ATCI.

-

Measure the increase in absorbance at 412 nm over time, which is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

References

- 1. Synthesis and biological evaluation of oxazinonaphthalene-3-one derivatives as potential anticancer agents and tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, docking studies and biological screening of 2-pyrimidinyl-2, 3-dihydro-1 H-naphtho [1, 2- e][1, 3] oxazines as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crucial Role of Reactive Oxygen Species (ROS) for the Proapoptotic Effects of Indirubin Derivatives in Cutaneous SCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scientists from the ZIOC have proposed a method for the synthesis of 1,2-oxazine derivatives » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]

- 5. benchchem.com [benchchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. MTT Assay [protocols.io]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. benchchem.com [benchchem.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

The Dual Threat: Unraveling the Antineoplastic and Antibacterial Potential of 1,2-Oxazinane Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with multifaceted biological activities is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the 1,2-oxazinane scaffold has emerged as a promising pharmacophore, demonstrating significant potential in the development of both anticancer and antibacterial agents. This technical guide provides a comprehensive overview of the current state of research into the antineoplastic and antibacterial activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Antineoplastic Activity: Targeting the Engines of Cancer

Several studies have highlighted the potent cytotoxic and antiproliferative effects of this compound derivatives against a range of human cancer cell lines. The data presented below summarizes the in vitro efficacy of these compounds, offering a comparative look at their activity profiles.

Quantitative Antineoplastic Data

| Compound/Derivative | Cancer Cell Line | Assay | Activity Metric | Value | Reference |

| Oxathiazinane GP-2250 | Pancreatic, Colon, Merkel Cell, Breast Cancer | MTT Assay (24h) | % Cell Viability | < 20% at 2000 µM | [1] |

| Oxathiazinane 2289 | Pancreatic, Colon, Merkel Cell, Breast Cancer | MTT Assay (24h) | % Cell Viability | < 20% at 2000 µM | [1] |

| Oxathiazinane 2293 | Pancreatic, Colon, Merkel Cell, Breast Cancer | MTT Assay (24h) | % Cell Viability | < 20% at 2000 µM | [1] |

| Oxathiazinane 2296 | Pancreatic, Colon, Merkel Cell, Breast Cancer | MTT Assay (24h) | % Cell Viability | < 20% at 2000 µM | [1] |

| Oxathiazinane GP-2250 | Pancreatic, Colon, Merkel Cell, Breast Cancer | BrdU Assay (6h) | % Proliferation | < 10% at 2000 µM | [1] |

| Oxathiazinane 2289 | Pancreatic, Colon, Merkel Cell, Breast Cancer | BrdU Assay (6h) | % Proliferation | < 20% at 2000 µM | [1] |

| Oxathiazinane 2293 | Pancreatic, Colon, Merkel Cell, Breast Cancer | BrdU Assay (6h) | % Proliferation | < 10% at 2000 µM | [1] |

| Oxathiazinane 2296 | Pancreatic, Colon, Merkel Cell, Breast Cancer | BrdU Assay (6h) | % Proliferation | < 10% at 2000 µM | [1] |

| API | Colorectal Cancer (HCT116) | MTT Assay (48h) | % Proliferation | ~50% reduction at 20 µM | [2] |

| TRX-01 | Breast Cancer (MCF-7) | Alamar Blue Assay | IC₅₀ | 9.17 µM | [3] |

| Compound 3a | Breast Cancer (MCF-7) | Alamar Blue Assay | IC₅₀ | 9.17 µM | [4] |

| Compound 5b | Breast Cancer (MCF-7) | Alamar Blue Assay | IC₅₀ | 6.29 µM | [4] |

| Compound 7 | HepG2 | Cytotoxicity Assay | IC₅₀ | 4.07 ± 0.09 μM | [5] |

| Compound 14b | A549 (Lung) | Cell Viability Assay | IC₅₀ | 7.59 ± 0.31 μM | [5] |

| Compound 14c | A549 (Lung) | Cell Viability Assay | IC₅₀ | 18.52 ± 0.59 μM | [5] |

Antibacterial Activity: A New Front in the Fight Against Resistance

In addition to their anticancer properties, certain this compound derivatives have demonstrated notable activity against a spectrum of bacterial pathogens, including multidrug-resistant strains. This dual activity is of particular interest for treating cancer patients who are often immunocompromised and susceptible to infections.

Quantitative Antibacterial Data

| Compound/Derivative | Bacterial Strain | Assay | Activity Metric | Value (µg/mL) | Reference |

| 6H-1,2-oxazin-6-one 1 | MRSA (ATCC 43300 & clinical isolates) | Broth Microdilution | MIC | 3.125 - 200 | [6] |

| 6H-1,2-oxazin-6-one 2 | MRSA (ATCC 43300 & clinical isolates) | Broth Microdilution | MIC | 3.125 - 200 | [6] |

| 6H-1,2-oxazin-6-one 3 | MRSA (ATCC 43300 & clinical isolates) | Broth Microdilution | MIC | 3.125 - 200 | [6] |

| 6H-1,2-oxazin-6-one 4 | MRSA (ATCC 43300 & clinical isolates) | Broth Microdilution | MIC | 3.125 - 200 | [6] |

| 6H-1,2-oxazin-6-one 6 | MRSA (ATCC 43300 & clinical isolates) | Broth Microdilution | MIC | 3.125 - 200 | [6] |

| 6H-1,2-oxazin-6-one 8 | MRSA (ATCC 43300 & clinical isolates) | Broth Microdilution | MIC | 3.125 - 200 | [6] |

| 6H-1,2-oxazin-6-one 1 | E. coli (ATCC 25922) | Broth Microdilution | MIC | 3.125 - 200 | [6] |

| Dihydro-1,2-oxazine 6 | Gram-positive bacteria | Not specified | Potency | Similar to Linezolid | [7] |

| Oxathiazinane GP-2250 | MRSA | Disc Diffusion | Zone of Inhibition | > 10 mm | [8] |

| Oxathiazinane 2289 | MRSA | Disc Diffusion | Zone of Inhibition | > 10 mm | [8] |

| Oxathiazinane 2293 | MRSA | Disc Diffusion | Zone of Inhibition | > 10 mm | [8] |

| Oxathiazinane 2296 | MRSA | Disc Diffusion | Zone of Inhibition | > 10 mm | [8] |

Experimental Protocols: A Guide to In Vitro Evaluation

Reproducible and rigorous experimental design is paramount in the evaluation of novel therapeutic compounds. This section details the methodologies for key assays cited in the assessment of this compound derivatives.

Antineoplastic Assays

1. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After incubation, remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

2. BrdU Cell Proliferation Assay

This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells.

-

Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

-

Fixation and Denaturation: Remove the labeling solution, fix the cells with a fixing solution for 30 minutes, and then add a denaturing solution for another 30 minutes.

-

Immunodetection: Add an anti-BrdU antibody and incubate for 1 hour at room temperature.

-

Secondary Antibody and Substrate: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After another incubation and washing, add a TMB substrate.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Antibacterial Assays

1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

2. Disc Diffusion Assay (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of bacteria to antimicrobial agents.

-

Inoculum Spreading: Evenly spread a standardized bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

-

Disc Application: Aseptically place paper discs impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited. A larger zone of inhibition indicates greater susceptibility. A zone of inhibition > 10 mm is typically considered a positive result.[8]

Visualizing the Mechanisms and Processes

To better understand the complex biological interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways and Mechanisms of Action

A key mechanism underlying the antineoplastic activity of some this compound derivatives is the inhibition of the NF-κB signaling pathway. This pathway is crucial for cancer cell proliferation, survival, and inflammation.[3][4][9][10] Additionally, the induction of reactive oxygen species (ROS) has been identified as a common mechanism for both antineoplastic and antibacterial effects.[8]

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Workflows

Visualizing the sequence of experimental procedures is crucial for understanding the drug discovery and evaluation process.

Caption: Workflow for in vitro anticancer drug screening.

Caption: Workflow for antibacterial susceptibility testing.

Structure-Activity Relationship

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. Studies on oxathiazinane derivatives have revealed key structural features that influence their antineoplastic and antibacterial efficacy.

Caption: Structure-activity relationship of oxathiazinanes.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel antineoplastic and antibacterial agents. The dual activity exhibited by some derivatives is particularly advantageous, offering the potential for synergistic therapeutic effects, especially in the context of cancer therapy where patients are vulnerable to opportunistic infections.

Future research should focus on several key areas:

-

Mechanism of Action: Further elucidation of the specific molecular targets and signaling pathways affected by this compound derivatives is crucial for understanding their therapeutic potential and potential side effects.

-

Structure-Activity Relationship (SAR) Studies: A more extensive exploration of the chemical space around the this compound core is needed to optimize potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Promising lead compounds identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, toxicity, and overall therapeutic index.

-

Combating Drug Resistance: Investigating the efficacy of this compound derivatives against drug-resistant cancer cell lines and bacterial strains is a high-priority research area.

By systematically addressing these research questions, the full therapeutic potential of this compound compounds can be unlocked, paving the way for the development of next-generation anticancer and antibacterial drugs.

References

- 1. mylens.ai [mylens.ai]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antibacterial activity of dihydro-1,2-oxazine and 2-pyrazoline oxazolidinones: novel analogs of linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Synthetic Oxazines Target NF-κB in Colon Cancer In Vitro and Inflammatory Bowel Disease In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a novel 1,2 oxazine that can induce apoptosis by targeting NF-κB in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

1,2-Oxazinane Analogs: A Comprehensive Technical Guide to their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,2-oxazinane scaffold, a six-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and conformational properties have led to the development of a diverse range of analogs with significant therapeutic potential across various disease areas, including oncology, inflammation, and neurodegenerative disorders. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanisms of action of promising this compound analogs, with a focus on their potential as next-generation therapeutic agents.

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines, often through the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| TRX-01 | MCF-7 (Breast) | 9.17 | [1] |

| Compound 3i | Hepatocellular Carcinoma (HCC) cells | Lead cytotoxic agent | [2] |

| Oxazinonaphthalene-3-one 4d | A2780 (Ovarian) | 4.47 - 52.8 | [3] |

| Oxazinonaphthalene-3-one 5c | A2780 (Ovarian) | 4.47 - 52.8 | [3] |

| Oxazinonaphthalene-3-one 5g | A2780 (Ovarian) | 4.47 - 52.8 | [3] |

| BSO-07 | Breast Cancer Cells | Significant cytotoxicity | [4] |

Mechanism of Action: Induction of Apoptosis and NF-κB Inhibition

Several this compound analogs exert their anticancer effects by modulating critical signaling pathways. Notably, the induction of apoptosis (programmed cell death) and the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway are key mechanisms.

Apoptosis Signaling Pathway

The diagram below illustrates the intrinsic and extrinsic pathways of apoptosis, which can be triggered by this compound analogs, leading to the activation of caspases and subsequent cell death.[4]

NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in inflammation and cancer cell survival. Certain this compound derivatives have been shown to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.[1][5][6]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. This compound analogs have demonstrated potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro COX-2 inhibitory activity of selected this compound derivatives.

| Compound ID | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Pyridazine derivative 4c | 0.26 | - | [7] |

| Pyridazine derivative 6b | 0.18 | 6.33 | [7] |

| Benzoxazole-benzamide analog 66 | 0.14 | - | [8] |

| Benzoxazole analog 62 | 0.04 | 25.5 | [8] |

Neuroprotective Activity

Certain this compound analogs have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. A key target in this area is the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.

Quantitative Neuroprotective Activity Data

The table below shows the acetylcholinesterase inhibitory activity of a notable this compound analog.

| Compound ID | Acetylcholinesterase IC50 (µM) | Reference |

| Compound 2a | 2.5 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Provided below are representative protocols for key experiments cited in the development of this compound analogs.

Synthesis of this compound Analogs

General Procedure for [4+2] Cycloaddition:

A common and effective method for synthesizing the this compound ring is through a [4+2] cycloaddition reaction.

-

To a solution of the methyleneindolinone (0.11 mmol) and an organocatalyst (5 mol%) in a suitable solvent such as dichloromethane (DCM) (0.2 mL), add the γ-aminooxy-α,β-unsaturated ester (0.10 mmol).[10]

-

Stir the reaction mixture at 25 °C for 48 hours.[10]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound spiro-oxindole.[10]

General Procedure for Ring-Closing Metathesis (RCM):

RCM is another powerful tool for the synthesis of cyclic compounds, including 1,2-oxazinanes.

-

Dissolve the diene substrate in an appropriate solvent (e.g., dichloromethane).

-

Add a Grubbs' catalyst (first or second generation) to the solution.[11][12]

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen).[13]

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction and concentrate the mixture.

-

Purify the product by column chromatography.

Biological Assays

MTT Assay for Cytotoxicity:

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound analog and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

COX-2 Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.

-

Add the COX-2 enzyme to the mixture and incubate.

-

Add the this compound analog at various concentrations and pre-incubate.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Stop the reaction after a defined time.

-

Quantify the product (e.g., prostaglandin E2) using a suitable method, such as ELISA or LC-MS/MS, to determine the extent of enzyme inhibition and calculate the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

This spectrophotometric method is commonly used to screen for AChE inhibitors.

-

Prepare a reaction mixture containing a phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and the test compound (this compound analog) at various concentrations.

-

Add the acetylcholinesterase enzyme and incubate.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Monitor the formation of the yellow-colored product (5-thio-2-nitrobenzoate) by measuring the absorbance at 412 nm over time.

-

Calculate the rate of reaction and determine the percentage of enzyme inhibition to derive the IC50 value.

Tubulin Polymerization Inhibition Assay:

This assay assesses the effect of compounds on the assembly of microtubules.

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add the this compound analog at various concentrations to the tubulin solution in a 96-well plate.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

-

Analyze the polymerization curves to determine the inhibitory effect of the compound.[3]

Experimental and Drug Screening Workflow

The discovery and development of novel therapeutic agents from the this compound class typically follows a structured workflow, from initial screening to lead optimization.

Conclusion

This compound analogs represent a versatile and promising class of heterocyclic compounds with significant potential for the development of novel therapeutics. Their demonstrated efficacy in preclinical models for cancer, inflammation, and neurodegenerative diseases, coupled with a growing understanding of their mechanisms of action, makes them attractive candidates for further investigation. The synthetic accessibility of the this compound core allows for extensive structural modifications, providing a rich platform for the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area is poised to deliver innovative drug candidates to address unmet medical needs.

References

- 1. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a novel 1, 2 oxazine that can induce apoptosis by targeting NF-κB in hepatocellular carcinoma cells | Faculty members [faculty.ksu.edu.sa]

- 3. researchgate.net [researchgate.net]

- 4. Oxazine drug-seed induces paraptosis and apoptosis through reactive oxygen species/JNK pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Synthetic Oxazines Target NF-κB in Colon Cancer In Vitro and Inflammatory Bowel Disease In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric synthesis of chiral this compound and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ring Closing Metathesis [organic-chemistry.org]

- 12. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 13. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Landscape of the 1,2-Oxazinane Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the conformational analysis of the 1,2-oxazinane ring system, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Understanding the three-dimensional structure and conformational dynamics of this ring is paramount for the rational design of novel therapeutics with optimized efficacy and selectivity. This document provides a comprehensive overview of the experimental and computational methodologies employed to elucidate the conformational preferences of 1,2-oxazinanes, supported by quantitative data and detailed protocols.

Introduction to the this compound Ring System

The this compound ring is a six-membered saturated heterocycle containing adjacent nitrogen and oxygen atoms. The presence of these heteroatoms introduces unique stereoelectronic effects that significantly influence the ring's conformational behavior compared to its carbocyclic analog, cyclohexane. The conformational equilibrium of this compound is primarily dominated by two key conformers: the low-energy chair conformations and the more flexible twist-boat conformations. The relative energies of these conformers and the barriers to their interconversion are crucial determinants of the overall shape and biological activity of molecules incorporating this scaffold.

Conformational Equilibria of this compound

The conformational landscape of the this compound ring is characterized by a dynamic equilibrium between various conformers. The principal conformations are the chair forms, which can exist in two enantiomeric forms that interconvert through a ring-inversion process. This process involves higher-energy twist-boat and boat intermediates.

Quantitative Conformational Analysis

The conformational preferences of the this compound ring can be quantified through a combination of experimental and computational techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial experimental data, while computational methods, such as Density Functional Theory (DFT), offer detailed energetic and geometric insights.

Experimental Data from NMR Spectroscopy

Vicinal proton-proton coupling constants (³JHH) are particularly valuable for determining the dihedral angles within the this compound ring, as described by the Karplus equation.[1][2] The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons.[3]

Table 1: Representative Vicinal Coupling Constants and Dihedral Angles for a Substituted this compound Derivative

| Coupled Protons | Observed ³JHH (Hz) | Estimated Dihedral Angle (°) | Conformation |

| Hax-Hax | 10-13 | ~180 | trans-diaxial |

| Hax-Heq | 2-5 | ~60 | axial-equatorial |

| Heq-Heq | 2-5 | ~60 | diequatorial |

Note: These are typical ranges and can vary depending on the specific substitution pattern and solvent.

Computational Data from DFT Calculations

Computational studies provide valuable information on the relative energies, dihedral angles, and bond lengths of the different conformers. DFT calculations are a powerful tool for exploring the potential energy surface of the this compound ring.[4]

Table 2: Calculated Relative Energies and Key Dihedral Angles for this compound Conformers

| Conformer | Relative Energy (kcal/mol) | N-N-C-C Dihedral Angle (°) | C-C-C-O Dihedral Angle (°) |

| Chair (N-H equatorial) | 0.00 | -55.2 | 60.1 |

| Chair (N-H axial) | 0.4 - 0.6 | 54.8 | -59.5 |

| Twist-Boat | 4.5 - 5.5 | -35.1 | 40.2 |

Note: These values are illustrative and can vary based on the level of theory and basis set used in the calculations. For an N-methyl substituted tetrahydro-1,2-oxazine, the equatorial position is favored by approximately 1.9 kcal/mol.[1] Infrared intensity studies have shown that the proton attached to the nitrogen in the parent tetrahydro-1,2-oxazine predominantly occupies the equatorial position.[1]

Experimental and Computational Protocols

A synergistic approach combining experimental and computational methods is essential for a thorough conformational analysis of the this compound ring system.

Experimental Protocols: NMR Spectroscopy

-

Sample Preparation : Dissolve a precisely weighed sample of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

-

Data Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum to observe chemical shifts and coupling patterns.

-

Obtain a ¹³C NMR spectrum to identify the carbon framework.

-

Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which helps in assigning stereochemistry.

-

-

Data Analysis :

-

Integrate the proton signals to determine the relative number of protons.

-

Measure the coupling constants (J-values) between adjacent protons from the fine splitting of the signals.

-